molecular formula C11H16O2 B14414610 2-Methyl-3-phenylbutane-2-peroxol CAS No. 79889-15-9

2-Methyl-3-phenylbutane-2-peroxol

Cat. No.: B14414610
CAS No.: 79889-15-9
M. Wt: 180.24 g/mol
InChI Key: DCMHDMKKVILMAR-UHFFFAOYSA-N
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Description

2-Methyl-3-phenylbutane-2-peroxol is an organic peroxide compound characterized by the presence of a peroxide functional group (-O-O-) attached to a 2-methyl-3-phenylbutane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-phenylbutane-2-peroxol typically involves the reaction of 2-methyl-3-phenylbutanol with hydrogen peroxide in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate hydroperoxide, which subsequently undergoes rearrangement to form the desired peroxide compound. The reaction conditions often include:

    Temperature: 0-25°C

    Catalyst: Sulfuric acid or another strong acid

    Solvent: Acetone or another suitable organic solvent

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and control of reaction parameters. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-phenylbutane-2-peroxol can undergo various chemical reactions, including:

    Oxidation: The peroxide group can participate in oxidation reactions, often leading to the formation of ketones or aldehydes.

    Reduction: Reduction of the peroxide group can yield alcohols or hydrocarbons.

    Substitution: The peroxide group can be substituted by nucleophiles, leading to the formation of different functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Formation of functionalized derivatives with various substituents.

Scientific Research Applications

2-Methyl-3-phenylbutane-2-peroxol has several applications in scientific research:

    Chemistry: Used as an oxidizing agent in organic synthesis and as a precursor for the synthesis of other organic compounds.

    Biology: Investigated for its potential role in biological oxidation processes and as a model compound for studying peroxide reactivity.

    Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs that release active compounds upon peroxide cleavage.

    Industry: Utilized in polymerization reactions and as a curing agent for resins and elastomers.

Mechanism of Action

The mechanism of action of 2-Methyl-3-phenylbutane-2-peroxol involves the cleavage of the peroxide bond (-O-O-), leading to the formation of reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and alkoxy radicals (RO•). These ROS can initiate various chemical reactions, including oxidation and polymerization. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-3-phenylbutane-2-ol: An alcohol derivative with similar structural features but lacking the peroxide group.

    Benzoyl peroxide: A widely used organic peroxide with similar reactivity but different structural characteristics.

    Cumene hydroperoxide: Another organic peroxide with comparable applications in oxidation reactions.

Uniqueness

2-Methyl-3-phenylbutane-2-peroxol is unique due to its specific structural arrangement, which imparts distinct reactivity and stability compared to other peroxides

Properties

CAS No.

79889-15-9

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

(3-hydroperoxy-3-methylbutan-2-yl)benzene

InChI

InChI=1S/C11H16O2/c1-9(11(2,3)13-12)10-7-5-4-6-8-10/h4-9,12H,1-3H3

InChI Key

DCMHDMKKVILMAR-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)C(C)(C)OO

Origin of Product

United States

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